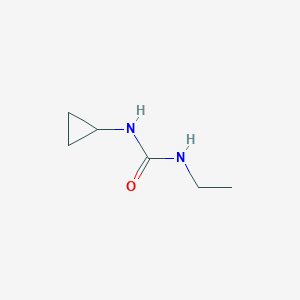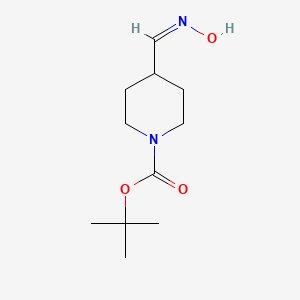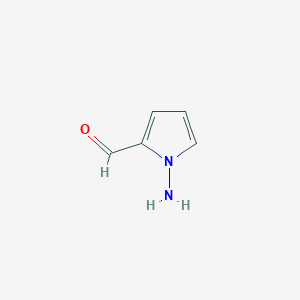
1,2-dihydropyrazin-4-ium-4-ylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydropyrazin-4-ium-4-ylazanide is a heterocyclic compound that features a pyrazine ring with a unique azanide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1,2-dihydropyrazin-4-ium-4-ylazanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often involve catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
1,2-Dihydropyrazin-4-ium-4-ylazanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Catalytic hydrogenation is a typical reduction reaction, often used to remove protective groups and achieve the desired product.
Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dihydropyrazin-4-ium-4-ylazanide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Industry: Its stability and reactivity make it useful in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dihydropyrazin-4-ium-4-ylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,2-Dihydropyrazin-4-ium-4-ylazanide can be compared with other nitrogen-containing heterocycles, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar ring structure but differ in their substitution patterns and biological activities.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
1,4-Dihydropyridines: Known for their use as calcium channel blockers, these compounds have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of the azanide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H7N3 |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
1,2-dihydropyrazin-4-ium-4-ylazanide |
InChI |
InChI=1S/C4H7N3/c5-7-3-1-6-2-4-7/h1,3-6H,2H2 |
Clé InChI |
RWRWWSFCTVSAFZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=[N+](C=CN1)[NH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)



![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)






